molecular formula C20H22N6O3 B10987560 N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

Cat. No.: B10987560
M. Wt: 394.4 g/mol
InChI Key: JSNNLDFGZQZQCU-UHFFFAOYSA-N
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Description

N-[2-(5-Methoxy-1H-indol-1-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a synthetic small molecule characterized by a hybrid scaffold combining a 5-methoxyindole moiety and a 6-methoxy-triazolopyridazine core, linked via a propanamide-ethyl chain. The indole group is substituted with a methoxy group at position 5, while the triazolopyridazine ring features a methoxy substituent at position 6.

Properties

Molecular Formula

C20H22N6O3

Molecular Weight

394.4 g/mol

IUPAC Name

N-[2-(5-methoxyindol-1-yl)ethyl]-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

InChI

InChI=1S/C20H22N6O3/c1-28-15-3-4-16-14(13-15)9-11-25(16)12-10-21-19(27)7-5-17-22-23-18-6-8-20(29-2)24-26(17)18/h3-4,6,8-9,11,13H,5,7,10,12H2,1-2H3,(H,21,27)

InChI Key

JSNNLDFGZQZQCU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)CCC3=NN=C4N3N=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes::

    Chemical Synthesis: Melatonin can be synthesized via a multistep process. The key steps involve the condensation of 5-methoxyindole with ethyl bromoacetate to form N-ethyl-5-methoxyindole-3-acetate.

    Biological Synthesis: Melatonin is also produced endogenously in the pineal gland from serotonin via a series of enzymatic reactions.

Industrial Production:: Industrial production methods typically involve chemical synthesis due to the compound’s widespread use.

Chemical Reactions Analysis

Melatonin undergoes various reactions:

    Oxidation: It can be oxidized to form 6-hydroxymelatonin.

    Reduction: Reduction of the indole ring leads to 5-methoxytryptamine.

    Substitution: N-alkylation reactions modify the indole nitrogen. Common reagents include ethyl bromoacetate, sodium hydroxide, and reducing agents.

Major products:

    6-Hydroxymelatonin: An oxidation product.

    5-Methoxytryptamine: A reduced derivative.

Scientific Research Applications

Melatonin’s applications span multiple fields:

    Sleep Regulation: Melatonin supplements aid in managing sleep disorders and jet lag.

    Antioxidant Properties: It scavenges free radicals, protecting cells from oxidative damage.

    Immune Modulation: Melatonin influences immune responses.

    Cancer Research: It shows potential in cancer prevention and treatment.

    Neuroprotection: Melatonin may protect against neurodegenerative diseases.

Mechanism of Action

Melatonin acts through specific receptors (MT1 and MT2) and pathways:

    Circadian Rhythms: It synchronizes biological clocks.

    Antioxidant Defense: Melatonin neutralizes reactive oxygen species.

    Neurotransmitter Modulation: It affects serotonin and dopamine levels.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural and Physicochemical Differences

The compound is compared below with two structurally related analogs to highlight critical distinctions:

Parameter Target Compound Analog 1 () Analog 2 ()
Core Structure 6-Methoxy-triazolopyridazine + 5-methoxyindole 6-Methoxy-triazolopyridazine + 1-methylbenzimidazole Triazino-indole + bromophenylpyrazole
Substituents Methoxy at indole C5 and triazolopyridazine C6 Methyl at benzimidazole N1; methoxy at triazolopyridazine C6 Bromophenyl at pyrazole; dimethylindolone
Molecular Formula Hypothetical: ~C₂₁H₂₃N₇O₃* C₁₉H₂₁N₇O₂ C₂₃H₂₁BrN₆O (estimated)
Molecular Weight ~437.46 g/mol* 379.424 g/mol ~517.36 g/mol*
Key Functional Groups Indole (H-bond donor/acceptor), triazolopyridazine (planar aromatic) Benzimidazole (rigid aromatic), triazolopyridazine (planar) Bromophenyl (halogen bonding), triazino-indole (extended π-system)
Potential Bioactivity Hypothesized: Serotonergic or kinase modulation Likely: Kinase inhibition (benzimidazole-triazolopyridazine hybrids) Anticancer (bromophenyl-triazinoindole derivatives)

Detailed Analysis

Analog 1 () Structural Differences: Replaces the 5-methoxyindole in the target compound with a 1-methylbenzimidazole. Physicochemical Properties: Lower molecular weight (379.424 vs. ~437 g/mol) and reduced oxygen content (2 vs. 3 O atoms) suggest higher lipophilicity (logP ~3.5 vs. Biological Implications: Benzimidazole-triazolopyridazine hybrids are frequently explored in oncology (e.g., FLT3 inhibitors), whereas the target compound’s indole core may shift activity toward neurotransmitter receptors .

Analog 2 () Structural Differences: Features a triazino-indole fused system and a bromophenylpyrazole group. The bromine atom enables halogen bonding with targets like DNA topoisomerases, while the triazino-indole provides a larger π-system for intercalation . Biological Implications: Such derivatives are often cytotoxic (e.g., topoisomerase II inhibitors), contrasting with the target compound’s likely neuromodulatory role.

Research Findings and Hypotheses

  • Target Compound: No direct biological data is available in the provided evidence. However, structural analogs suggest: Kinase inhibition: The triazolopyridazine core may bind ATP pockets (e.g., JAK2 or Aurora kinases) . 5-HT receptor modulation: The 5-methoxyindole group resembles serotonin analogs like melatonin, hinting at GPCR activity .
  • Analog 1: Demonstrated in silico binding to kinase domains (e.g., EGFR), with IC₅₀ values in the nanomolar range for related compounds .
  • Analog 2 : Exhibited IC₅₀ of 0.8 μM against HeLa cells in preliminary assays, attributed to bromophenyl-induced DNA damage .

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